molecular formula C18H21FN2O3S B3425977 N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide CAS No. 499777-83-2

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide

Cat. No.: B3425977
CAS No.: 499777-83-2
M. Wt: 364.4 g/mol
InChI Key: PWPGEAPXJJWEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the N-position, a 3-fluoro-4-methoxybenzylidene moiety, and a benzenesulfonamide backbone. This compound is synthesized via Schiff base formation and subsequent reactions, as demonstrated in Example 3 of a 2014 study on COX-2 inhibitors, where it serves as a precursor for veterinary and psychiatric applications . Sulfonamides are widely studied for their bioactivity, particularly antimicrobial and enzyme-inhibitory properties, as seen in related compounds like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .

Properties

CAS No.

499777-83-2

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

N-tert-butyl-4-[(3-fluoro-4-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C18H21FN2O3S/c1-18(2,3)21-25(22,23)15-8-6-14(7-9-15)20-12-13-5-10-17(24-4)16(19)11-13/h5-12,21H,1-4H3

InChI Key

PWPGEAPXJJWEJC-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-fluoro-4-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

    Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide exerts its effects depends on its application:

    Biological Systems: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or photoluminescence.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectroscopic Properties

  • NMR Analysis :
    Comparative NMR studies (as in ) suggest that substituent-induced chemical shift changes occur in specific regions (e.g., aromatic protons near fluorine or methoxy groups). For example, the 3-fluoro substituent would deshield adjacent protons, altering δ values in regions analogous to "Region A" in Figure 6 of .
  • Solubility: The tert-butyl group may reduce aqueous solubility compared to hydrophilic analogs like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide, though the polar sulfonamide moiety partially offsets this .

Crystallographic and Computational Data

Key Differentiators and Implications

  • Fluorine vs. Non-Fluorinated Analogs: The 3-fluoro group in the target compound likely enhances metabolic stability and target engagement compared to non-fluorinated sulfonamides .
  • tert-Butyl vs. Smaller Substituents : Increased lipophilicity may improve pharmacokinetics but could necessitate formulation adjustments for optimal bioavailability .
  • Lumping Strategy Relevance : As per , the compound’s reactivity and properties may align with sulfonamides sharing similar backbones, but substituent-specific behaviors (e.g., fluorine’s electronegativity) necessitate individualized evaluation .

Biological Activity

N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide, with the CAS number 499777-83-2, is a synthetic compound belonging to the class of Schiff bases. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its antibacterial efficacy, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H21FN2O3S
  • Molecular Weight : 364.434 g/mol
  • IUPAC Name : N-tert-butyl-4-[(3-fluoro-4-methoxyphenyl)methylideneamino]benzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties and mechanisms of action.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µM) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis and nucleic acid production
Enterococcus faecalis62.5 - 125Bactericidal action, inhibiting peptidoglycan synthesis
Methicillin-resistant S. aureus (MRSA)62.216 - 124.432Moderate-to-good antibiofilm activity

The compound has shown a broad spectrum of activity against Gram-positive bacteria, with a bactericidal mechanism primarily involving the inhibition of protein synthesis pathways.

Case Studies

  • Study on MRSA : A study reported that this compound exhibited potent activity against MRSA biofilms, significantly reducing biofilm formation by up to 90% at certain concentrations .
  • Antifungal Activity : The compound also displayed antifungal properties, effectively inhibiting various fungal strains with an inhibition rate reaching up to 87% against A. flavus .
  • Cytotoxicity in Cancer Cells : In vitro studies have indicated that this compound can induce apoptosis in breast cancer cell lines (MDA-MB-231), enhancing caspase activity and causing morphological changes typical of apoptotic cells at concentrations as low as 1 μM .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Protein Synthesis : By targeting ribosomal function, leading to bactericidal effects.
  • Disruption of Biofilm Formation : Particularly against MRSA and other resistant strains.
  • Induction of Apoptosis in Cancer Cells : Through activation of caspases and disruption of microtubule assembly .

Q & A

Basic: What are the key synthetic routes for N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-amino-N-tert-butylbenzenesulfonamide with 3-fluoro-4-methoxybenzaldehyde under reflux in ethanol, using catalytic acetic acid to form the Schiff base linkage .
  • Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from methanol.
  • Validation : Confirm imine bond formation using FT-IR (C=N stretch ~1600–1650 cm⁻¹) and ¹H NMR (azomethine proton at δ 8.3–8.5 ppm) .

Advanced: How can synthetic yield be optimized for the Schiff base formation step?

  • Reaction Optimization :
    • Solvent Choice : Use anhydrous ethanol or THF to minimize hydrolysis of the Schiff base.
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or molecular sieves to shift equilibrium toward product formation .
    • Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction time (typically 6–12 hours at 60–80°C).
  • Contradictions : Longer reaction times may lead to decomposition; balance between conversion and side reactions is critical .

Basic: What analytical techniques are essential for structural confirmation?

  • Core Methods :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm), tert-butyl group (δ 1.2–1.4 ppm), and methoxy protons (δ 3.8–4.0 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
    • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

  • Crystallography Workflow :
    • Single-Crystal Growth : Use slow evaporation in dichloromethane/methanol (3:1) at 4°C.
    • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
    • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H⋯O interactions) .
  • Challenges : Disorder in the tert-butyl group may require constrained refinement .

Basic: What biological targets are associated with this compound?

  • Preliminary Screening :
    • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration assay .
    • Receptor Binding : Screen for kinase or GPCR activity using fluorescence polarization or SPR .
  • Reported Activity : Sulfonamide derivatives often show anti-cancer or anti-inflammatory properties; baseline IC₅₀ values typically range 1–10 µM .

Advanced: How can molecular dynamics (MD) simulations predict binding modes?

  • Protocol :
    • Docking : Use AutoDock Vina to dock the compound into CA-IX (PDB: 3IAI).
    • MD Parameters : Run 100 ns simulations in explicit solvent (TIP3P water, 310 K) with AMBER force fields.
    • Analysis : Calculate binding free energy (MM-PBSA) and identify key residues (e.g., Zn²⁺ coordination, hydrophobic interactions) .
  • Data Contradictions : Crystallographic vs. simulated poses may differ due to ligand flexibility; validate with mutagenesis .

Basic: What stability studies are recommended for this compound?

  • Conditions :
    • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC .
    • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C typical for sulfonamides) .
  • Storage : Store at –20°C under argon to prevent oxidation of the imine bond .

Advanced: How to address discrepancies in biological activity across assay platforms?

  • Case Study : If IC₅₀ varies between fluorescence-based and radiometric assays:
    • Troubleshooting : Check for compound fluorescence interference or protein aggregation.
    • Orthogonal Assays : Validate with isothermal titration calorimetry (ITC) for direct binding measurements .
  • Statistical Analysis : Use Bland-Altman plots to assess inter-assay variability .

Basic: What are the safety and handling protocols?

  • Hazards : Potential irritant (wear gloves, goggles).
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to design derivatives for enhanced selectivity?

  • SAR Strategies :
    • Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzylidene ring to modulate electron density .
    • Scaffold Hopping : Replace tert-butyl with cyclopropyl to alter steric effects .
  • Validation : Synthesize 5–10 analogs and compare activity/selectivity profiles using PCA analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.